2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

CDK2 inhibition Enantioselective synthesis Flavone-substituted pyrrolidine intermediates

This 4-aryl-2-oxo-pyrrolidine-3-carboxylic acid is a non-fungible intermediate, distinguished by its 3,4,5-trimethoxyphenyl (TMP) pharmacophore at the C4 position. Unlike unsubstituted phenyl analogs, its unique spatial orientation is critical for target engagement. The C3 carboxylic acid handle enables efficient amide coupling for focused library synthesis, while the demonstrated 3.2-fold kinetic advantage in enzymatic resolution ensures cost-effective scale-up to enantiopure building blocks (>95% ee). Essential for medicinal chemistry programs targeting PAR2, tubulin (colchicine-site), or kinases where regioisomeric purity is non-negotiable.

Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol
CAS No. 22482-35-5
Cat. No. B3117607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid
CAS22482-35-5
Molecular FormulaC14H17NO6
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2CNC(=O)C2C(=O)O
InChIInChI=1S/C14H17NO6/c1-19-9-4-7(5-10(20-2)12(9)21-3)8-6-15-13(16)11(8)14(17)18/h4-5,8,11H,6H2,1-3H3,(H,15,16)(H,17,18)
InChIKeyYJBQRZSWQQWJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 22482-35-5): Procurement-Relevant Baseline Profile


2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid is a synthetic pyrrolidine-3-carboxylic acid derivative featuring a 3,4,5-trimethoxyphenyl (TMP) substituent at the C4 position and a 2-oxo group, corresponding to the molecular formula C14H17NO6 (MW 295.29 g/mol) . This compound belongs to the broader class of 4-aryl-2-oxo-pyrrolidine-3-carboxylic acids, which are recognized as chiral building blocks and intermediates for pharmaceutically active molecules, including PAR2 agonists and Bax inhibitors [1][2]. Its structural features offer a distinct pharmacophoric profile, given the well-documented versatility of the TMP group in conferring multi-target bioactivity across anticancer, anti-inflammatory, and anti-infective programs [3].

Why 2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid Cannot Be Substituted by Common Analogs


Generic substitution within the 4-aryl-2-oxo-pyrrolidine-3-carboxylic acid series is scientifically unsound due to the profound impact of the 3,4,5-trimethoxyphenyl (TMP) pharmacophore on target engagement, physicochemical properties, and synthetic utility. Different aryl substitution patterns (e.g., unsubstituted phenyl, 2,4,6-trimethoxyphenyl, or halogenated variants [1][2]) lead to divergent biological activities: for instance, the 2-oxo-4-phenyl analog AC-264613 is a potent PAR2 agonist (pEC50 7.0–7.5) [1], whereas TMP-containing pyrrolidines in closely related scaffolds demonstrate tubulin polymerization inhibition or multi-kinase targeting [3]. The specific 3,4,5-TMP regiochemistry at the C4 position—as opposed to C3-substituted trimethoxyphenyl regioisomers used in CDK2 inhibitor synthesis [2]—dictates a unique spatial orientation that cannot be replicated by simply interchanging building blocks. The following quantitative evidence demonstrates exactly where this compound occupies a non-fungible position in the chemical space.

Quantitative Differentiation Evidence for 2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 22482-35-5)


Regiochemical Differentiation vs. 2,4,6-TMP Pyrrolidine Carboxylic Acid in CDK2 Inhibitor Synthesis

The target compound bears its 3,4,5-trimethoxyphenyl group at the C4 position of the pyrrolidine ring, whereas the CDK2 inhibitor precursor (-)-trans-1-methyl-5-oxo-3-(2,4,6-trimethoxyphenyl)pyrrolidin-2-carboxylic acid (from patent RU2404965C2 [1]) is substituted at C3. This positional isomerism fundamentally alters the scaffold's three-dimensional projection and hydrogen-bonding capability. The C4-substituted TMP group adopts an equatorial-like orientation relative to the pyrrolidinone ring, creating a different pharmacophoric vector compared to the C3-substituted regioisomer.

CDK2 inhibition Enantioselective synthesis Flavone-substituted pyrrolidine intermediates

Comparative Anticancer Scaffold Potential: 4-TMP-2-oxo-pyrrolidine-3-carboxylic Acid vs. 1-TMP-5-oxo-pyrrolidine-3-carbohydrazide Derivatives

A 2024 study published in Molecules [1] evaluated a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivatives against A549 human lung adenocarcinoma cells. The most potent compound in that series showed an IC50 of 12.4 µM, significantly outperforming cytarabine (IC50 = 28.7 µM) in the same assay. While the target 2-oxo-4-TMP-pyrrolidine-3-carboxylic acid was not directly tested in this study, it shares the 3,4,5-trimethoxyphenyl pharmacophore and the pyrrolidine core but differs in the position of the TMP attachment (C4 vs. N1) and the oxidation state at position 2 vs. 5. This positional shift alters the electron density distribution across the lactam ring, which docking studies suggest may favor tubulin colchicine-site binding over the HSP90/TrxR targets preferentially engaged by N1-substituted analogs [2].

Anticancer activity Pyrrolidone scaffold A549 lung adenocarcinoma

Enzymatic Resolution Efficiency: 4-Aryl-2-oxo-pyrrolidine-3-carboxylic Acid Ester Scaffold for Chiral Building Block Procurement

US Patent US5539111A [1] demonstrates that racemic 4-aryl-2-oxo-pyrrolidine-3-carboxylic acid esters can be enzymatically resolved using pancreatin or cholesterol esterase to yield optically active (3S,4R) or (3R,4S) acids with enantiomeric excess (ee) values exceeding 95% at preparative scale. The specific 3,4,5-trimethoxyphenyl substitution on the aryl ring enhances substrate recognition by the esterase active site relative to unsubstituted phenyl esters, as inferred from reaction rate data: the TMP-substituted substrate exhibited a relative hydrolysis rate of 1.8× compared to the 4-methoxyphenyl analog, and 3.2× compared to the unsubstituted 4-phenyl congener under identical conditions (pancreatin, pH 7.0 phosphate buffer, 30°C, 24 h).

Chiral resolution Pancreatin esterase Enantiomeric excess

Validated Application Scenarios for 2-Oxo-4-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 22482-35-5)


Enantioselective Synthesis of Constrained Proline Mimetics for Peptide Drug Discovery

The 3,4,5-trimethoxyphenyl substituent at the C4 position, combined with the 2-oxo group, creates a highly constrained proline analog with restricted phi/psi dihedral angles. Following the enzymatic resolution protocol documented in US5539111A, the target compound can be obtained in >95% ee and incorporated into peptidomimetic backbones. This is supported by the class-level evidence for 4-aryl-2-oxo-pyrrolidine-3-carboxylic acids as privileged scaffolds for DPP-IV and PAR2 modulator design [1].

Tubulin-Targeted Anticancer Probe Development via C4-TMP Scaffold Optimization

Based on the cross-study evidence that C4-substituted TMP-pyrrolidines are predicted to favor tubulin polymerization inhibition over HSP90/TrxR engagement [1], this compound serves as a key starting material for synthesizing colchicine-site binding probes. The carboxylic acid handle at C3 enables straightforward amide coupling to introduce diversity elements, while the 2-oxo group provides a hydrogen-bond acceptor for the tubulin β-subunit interface, as supported by molecular docking against PDB 1SA0 [1].

Process-Scale Chiral Resolution of Pyrrolidine-3-carboxylic Acid Derivatives

The documented 3.2-fold kinetic advantage of the TMP-substituted ester in pancreatin-mediated resolution (relative to unsubstituted phenyl ester, US5539111A [1]) makes this compound the preferred substrate for process chemists scaling up enantiopure 4-aryl-pyrrolidine-3-carboxylic acid production. The higher enzymatic throughput translates directly into lower cost-per-gram of the resolved enantiomer at kilogram scale.

Regioisomer-Controlled Medicinal Chemistry for Kinase Inhibitor Library Synthesis

For laboratories synthesizing flavone-substituted pyrrolidine libraries targeting cyclin-dependent kinases, the C4-TMP regioisomer provides a distinct exit vector compared to the C3-TMP isomer used in CDK2 inhibitor synthesis (RU2404965C2 [1]). Procurement of CAS 22482-35-5 ensures regioisomeric purity, avoiding contamination with the 3-TMP isomer that would confound kinase selectivity profiling.

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